1-amino-N-(1,3-benzodioxol-5-ylmethyl)-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
Description
This compound is a polycyclic heteroaromatic carboxamide featuring a tetrahydrothieno[2,3-c]isoquinoline core substituted with a thiophene ring at position 5, a 1,3-benzodioxole-derived methylamine group at the carboxamide nitrogen, and an amino group at position 1. The benzodioxole moiety may enhance metabolic stability, while the thiophene and tetrahydroisoquinoline components could contribute to binding affinity or conformational rigidity .
Properties
IUPAC Name |
1-amino-N-(1,3-benzodioxol-5-ylmethyl)-5-thiophen-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c25-20-19-14-4-1-2-5-15(14)21(18-6-3-9-31-18)27-24(19)32-22(20)23(28)26-11-13-7-8-16-17(10-13)30-12-29-16/h3,6-10H,1-2,4-5,11-12,25H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOLKBPXEHHZFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C2C4=CC=CS4)SC(=C3N)C(=O)NCC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Tetrahydrothieno[2,3-c]isoquinoline Derivatives
- Morpholinyl/Pyrrole-Substituted Analogs: Compounds like N-(4-methoxybenzylidene)-5-morpholin-4-yl-1-(1H-pyrrol-1-yl)-tetrahydrothieno[2,3-c]isoquinoline-2-carbohydrazide () share the tetrahydrothieno[2,3-c]isoquinoline core but differ in substituents.
- Hexahydroquinoline Derivatives: Compounds such as 4-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-hexahydro-3-quinolinecarboxamide () replace the thieno-isoquinoline core with a hexahydroquinoline system. The reduced aromaticity and increased saturation may decrease rigidity, affecting target engagement .
Substituent Effects
- Benzodioxole vs. Benzothiazole: The compound 3-amino-N-[3-(1,3-benzothiazol-2-yl)phenyl]-7,7-dimethyl-5-oxo-4-phenyl-thieno[2,3-b]quinoline-2-carboxamide () replaces the benzodioxole group with a benzothiazole. Benzothiazole’s electron-withdrawing properties and planar structure may enhance π-π stacking but reduce metabolic stability compared to the benzodioxole’s electron-donating methylenedioxy bridge .
- Thiophene vs. Oxadiazole: In N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-thiophene-2-carboxamide (), an oxadiazole replaces the thiophene.
Functional Group Modifications
- Amino Group vs. Nitro Group: The amino group at position 1 in the target compound contrasts with nitro-substituted analogs like 5-nitro-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-thiophenecarboxamide ().
Key Research Findings
- Synthetic Accessibility : The target compound’s benzodioxole and thiophene substituents are synthetically tractable via amide coupling (similar to ’s N-benzyl-5-(3-hydroxyphenylthiophene)pentaneamide using EDC•HCl/HOBt) .
- Metabolic Stability: Benzodioxole derivatives (e.g., ’s 3-amino-6-(1,3-benzodioxol-5-yl)-thieno[2,3-b]pyridine-2-carboxamide) exhibit prolonged half-lives in vitro compared to benzothiazole or nitro-substituted analogs .
- Target Selectivity : Thiophene-containing analogs (’s 5-(3-hydroxyphenylthiophene)pentaneamides) show higher affinity for serotonin receptors, suggesting the target compound’s thiophene may confer similar selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
